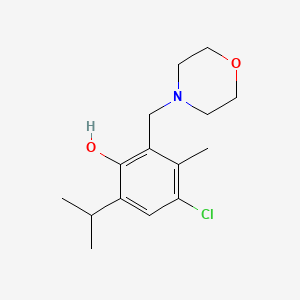
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, an isopropyl group, a methyl group, and a morpholinomethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol typically involves multiple steps. One common method includes the chlorination of 3-methylphenol (m-cresol) to introduce the chloro group at the 4-position. This is followed by the alkylation of the phenol ring with isopropyl and methyl groups. Finally, the morpholinomethyl group is introduced through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Phenol derivatives with different substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and morpholinomethyl groups can interact with various enzymes and receptors. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: A simpler phenol derivative with similar antimicrobial properties.
4-Chloro-3,5-dimethylphenol: Another phenol derivative with enhanced antimicrobial activity due to additional methyl groups.
Uniqueness
4-Chloro-6-isopropyl-3-methyl-2-(morpholinomethyl)phenol is unique due to the presence of the morpholinomethyl group, which can enhance its solubility and bioavailability. This makes it a valuable compound for various applications where other phenol derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
46984-58-1 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
4-chloro-3-methyl-2-(morpholin-4-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C15H22ClNO2/c1-10(2)12-8-14(16)11(3)13(15(12)18)9-17-4-6-19-7-5-17/h8,10,18H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
TZOHETQYVQSHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1CN2CCOCC2)O)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


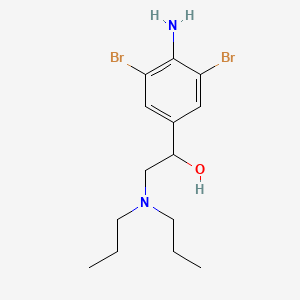


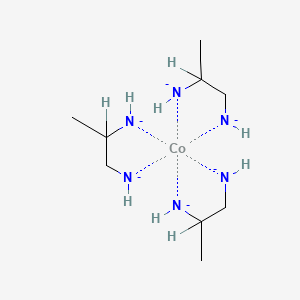
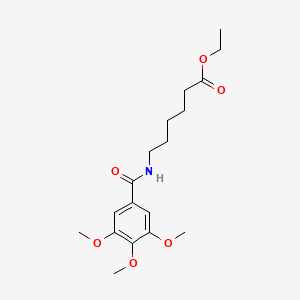

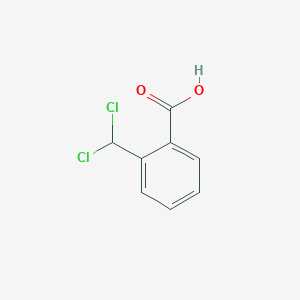
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)


